

starting materials for 4-chloro-1H-indazol-3-amine synthesis

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Compound of Interest

Compound Name: 4-chloro-1H-indazol-3-amine

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Synthesis of 4-chloro-1H-indazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic routes for **4-chloro-1H-indazol-3-amine**, a key intermediate in the synthesis of various biologically active compounds. The document details the starting materials, experimental protocols, and quantitative data associated with the synthesis, tailored for a technical audience in the field of drug development and organic synthesis.

Core Synthetic Pathway: Cyclization of 2,6-dichlorobenzonitrile

The most direct and high-yielding reported method for the synthesis of **4-chloro-1H-indazol-3-amine** involves the cyclization of 2,6-dichlorobenzonitrile with hydrazine hydrate. This reaction is a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Experimental Protocol

This protocol is adapted from analogous syntheses of similar 3-aminoindazoles.

Materials:

- 2,6-dichlorobenzonitrile
- Hydrazine hydrate (64-80% in water)
- tert-Butanol (or another suitable high-boiling solvent such as 2-methyl-THF)
- Water
- Ethyl acetate
- Brine

Procedure:

- To a solution of 2,6-dichlorobenzonitrile (1.0 eq.) in tert-butanol (5-10 volumes), hydrazine hydrate (4.0-5.0 eq.) is added dropwise at room temperature.
- The reaction mixture is heated to reflux (approximately 80-100 °C, depending on the solvent) and stirred for 4-18 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- Water is added to the residue, and the resulting mixture is stirred to precipitate the product.
- The solid product is collected by filtration, washed with water, and then a minimal amount of a cold non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure **4-chloro-1H-indazol-3-amine**. In many cases, the purity of the crude product is high, and recrystallization may not be necessary.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of **4-chloro-1H-indazol-3-amine** from 2,6-dichlorobenzonitrile.

Parameter	Value	Reference
Starting Material	2,6-dichlorobenzonitrile	[1]
Key Reagent	Hydrazine hydrate	[1]
Product	4-chloro-1H-indazol-3-amine	[1]
Reported Yield	95%	[1]
Purity	High (often >95% after precipitation)	[2]
Purification	Precipitation and washing; recrystallization if needed. Column chromatography is generally not required.	[1] [2]

Alternative Synthetic Pathway: Multi-step Synthesis from 3-Chloro-2-methylaniline

An alternative, though less direct, route to a related indazole involves the use of 3-chloro-2-methylaniline as a starting material to form the 4-chloro-1H-indazole core. This would then require a subsequent amination at the 3-position, a step for which a direct and efficient method is not well-documented in the literature for this specific substrate.

Experimental Protocol for 4-chloro-1H-indazole

Materials:

- 3-Chloro-2-methylaniline
- Potassium acetate
- Acetic anhydride
- Chloroform
- Isopentyl nitrite

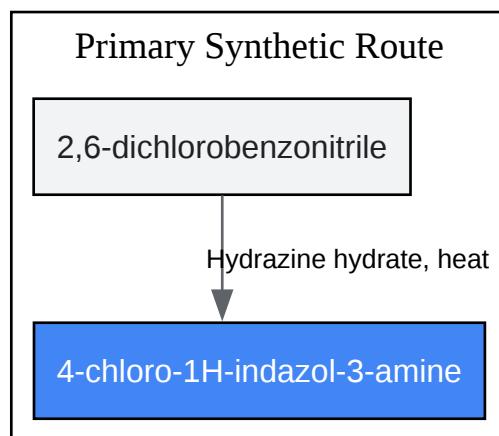
- Lithium hydroxide
- Tetrahydrofuran (THF)
- Ethyl acetate

Procedure:

- In a round-bottomed flask, 3-chloro-2-methylaniline (1.0 eq.) and potassium acetate (1.2 eq.) are suspended in chloroform.
- The mixture is cooled to 0 °C, and acetic anhydride (3.0 eq.) is added dropwise.
- The reaction is allowed to warm to room temperature and stirred for 1 hour.
- The mixture is then heated to 60 °C, and isopentyl nitrite (2.0 eq.) is added. The reaction is stirred overnight at this temperature.
- After completion, the reaction is cooled, and water and THF are added.
- The mixture is cooled to 0 °C, and lithium hydroxide (7.0 eq.) is added to hydrolyze the N-acetyl group. The mixture is stirred for 3 hours at 0 °C.
- Water is added, and the product is extracted with ethyl acetate. The organic layers are combined, dried over magnesium sulfate, and concentrated to yield 4-chloro-1H-indazole.

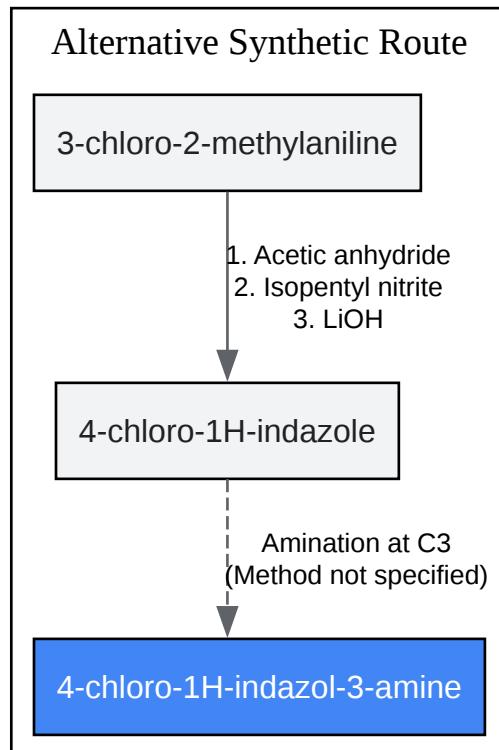
Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the described synthetic workflows.



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Caption: Primary synthesis of **4-chloro-1H-indazol-3-amine**.



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Caption: Alternative, less direct route to **4-chloro-1H-indazol-3-amine**.

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References

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